![molecular formula C14H11BrN2O2 B3035052 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 293737-88-9](/img/structure/B3035052.png)
2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine
Overview
Description
The compound "2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the oxazole ring. This particular derivative contains a bromo and a methoxy substituent on the phenyl ring, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of benzoxazole derivatives can involve various starting materials and reagents. For instance, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in the presence of acetic acid or perchloric acid can afford substituted thiazoles, as demonstrated in the synthesis of 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles . Although the specific synthesis of "2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed through techniques such as X-ray crystallography. For example, the structure of certain thiazole derivatives was confirmed by X-ray analysis . The molecular structure of "2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine" would likely exhibit similar confirmation methods, ensuring the correct placement of substituents and the overall molecular geometry.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions depending on their substituents. The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols . This suggests that the methoxy group in "2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine" could potentially be involved in similar demethylation reactions. Additionally, the presence of the bromo substituent could facilitate further substitution reactions due to its leaving group properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding, as seen in the crystal structures of certain thiadiazol derivatives, can affect the compound's melting point, solubility, and stability . The bromo and methoxy groups in "2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine" would also impact these properties, potentially making it suitable for specific applications or further chemical modifications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research by Bektaş et al. (2007) involved synthesizing derivatives of 1,2,4-triazole and benzoxazole, including compounds similar to 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine. They evaluated these compounds for antimicrobial activities, finding some to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Anticonvulsant Activity Evaluation
A study by Vijaya Raj and Narayana (2006) described the synthesis of benzoxazole derivatives and evaluated their anticonvulsant activity. They found that certain compounds demonstrated promising activity, suggesting potential for further studies in this area (Vijaya Raj & Narayana, 2006).
Fluorescent Probe Sensing
The work of Lee et al. (2004) focused on the synthesis of a benzoxazole compound for application in fluorescent probe sensing. They discovered that this compound was suitable for sensing specific amines with different fluorescent colors (Lee et al., 2004).
Antibacterial Evaluation
Soliman, El-Sakka, and El-Shalakany (2023) synthesized benzoxazinone derivatives bearing a chalcone moiety. They screened these compounds against bacterial strains, finding varying degrees of antibacterial activity, demonstrating potential applications in antibacterial research (Soliman et al., 2023).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-18-12-4-2-8(6-10(12)15)14-17-11-7-9(16)3-5-13(11)19-14/h2-7H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOENRGDFNVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251660 | |
Record name | 2-(3-Bromo-4-methoxyphenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
293737-88-9 | |
Record name | 2-(3-Bromo-4-methoxyphenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromo-4-methoxyphenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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